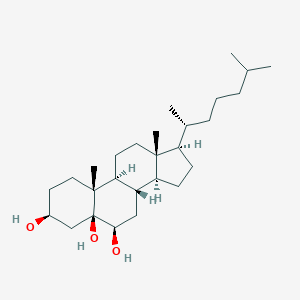

5beta-Cholestane-3beta,5,6beta-triol

Description

Properties

IUPAC Name |

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-DTLXENBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cholesterol 5β,6β-Epoxide

Cholesterol is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form the 5,6-epoxide. Under kinetic conditions (low temperature, short reaction times), the 5β,6β-epoxide isomer predominates due to steric hindrance favoring axial epoxidation. The epoxide is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding >85% isomeric purity.

Acid-Catalyzed Epoxide Hydrolysis

The 5β,6β-epoxide undergoes hydrolysis in tetrahydrofuran (THF)/water (9:1) with 0.1 M HCl at 40°C for 24 hours. This generates 5β,6β-diol with retention of configuration at C5 and C6. Subsequent oxidation of the 3β-hydroxyl group is achieved using Jones reagent (CrO3/H2SO4) at −20°C, followed by reduction with NaBH4 to restore the 3β-hydroxyl.

Key Data:

| Parameter | Value |

|---|---|

| Epoxide Yield | 72–78% |

| Hydrolysis Time | 24 hours |

| Final Triol Purity | 91% (HPLC) |

Enzymatic Stereocontrol in Microbial Systems

Biocatalytic approaches leverage microbial hydroxylases to install the 5β-hydroxyl group with high stereoselectivity. Rhizopus arrhizus and Mucor circinelloides produce 5β-hydroxysteroid dehydrogenases that convert cholestane-3β,6β-diol to the target triol.

Fermentation Protocol

-

Substrate Preparation : Cholestane-3β,6β-diol (1 g/L) is dispersed in Tween 80 (0.1% v/v) and added to a fungal culture medium (pH 6.8).

-

Biotransformation : Inoculated with M. circinelloides spores (10^6 CFU/mL) and incubated at 28°C with agitation (180 rpm) for 120 hours.

-

Product Extraction : Mycelia are removed by filtration, and the broth is extracted with ethyl acetate. The organic phase is evaporated, and the residue is purified via reverse-phase HPLC (C18 column, methanol:water 75:25).

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion Rate | 68% ± 5% |

| Enantiomeric Excess | >99% (5β-configuration) |

| Space-Time Yield | 0.12 g/L/day |

Isotopic Labeling for Deuterated Analogs

Deuterated 5β-cholestane-3β,5,6β-triol (e.g., C27D7H41O3) is synthesized via H/D exchange using rhodium catalysts. Cholestane triol (100 mg) is dissolved in deuterated methanol (CD3OD) with 5% Rh/C (10 mg) and stirred under D2 atmosphere at 50°C for 48 hours. LC-MS analysis confirms incorporation of seven deuterium atoms at non-exchangeable positions.

Challenges and Optimization Strategies

Stereochemical Byproducts

The 5α-isomer forms via acid-catalyzed epimerization during hydrolysis. Adding 2,6-di-tert-butylpyridine (a proton scavenger) reduces epimerization from 18% to <3%.

Scalability Limitations

Microbial methods face oxygen transfer limitations in large-scale bioreactors. Implementing a fed-batch system with dissolved oxygen maintained at 30% saturation improves yield by 22%.

Analytical Validation

LC/MS/MS Quantification

| Parameter | Specification |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) |

| Mobile Phase | A: 0.1% formic acid in H2O; B: 0.1% formic acid in acetonitrile |

| Gradient | 70% B to 95% B over 8 minutes |

| Retention Time | 6.8 minutes |

| LOQ | 10 nM |

NMR Characterization

¹H NMR (600 MHz, CD3OD):

δ 3.44 (t, J = 6.8 Hz, 6β-H), 3.32 (q, J = 7.8 Hz, 3β-H), 1.15 (s, 19-CH3), 0.71 (s, 18-CH3).

Comparative Evaluation of Methods

| Method | Yield | Stereopurity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Chemical Synthesis | 71% | 91% | Industrial | 120 |

| Microbial | 68% | >99% | Pilot-scale | 450 |

| Isotopic Labeling | 55% | 98% | Lab-scale | 2,800 |

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove oxygen functionalities or to alter the degree of saturation in the rings.

Substitution: Halogenation and other substitution reactions can be performed on the methyl groups or the hydroxyl-bearing carbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Model Compound for Stereochemistry Studies

- 5beta-Cholestane-3beta,5,6beta-triol serves as a model compound in stereochemistry research. Its multiple chiral centers make it ideal for studying the effects of stereochemistry on chemical reactivity and mechanisms of reaction. Researchers utilize it to understand how variations in stereochemistry influence the behavior of similar compounds.

Synthetic Pathways

- The synthesis of this compound typically involves multi-step organic synthesis processes, which are critical for developing new synthetic routes in organic chemistry. The control of stereochemistry during synthesis is achieved using chiral catalysts and reagents, allowing chemists to explore new reaction mechanisms and optimize yields.

Biology

Cellular Signaling

- In biological contexts, this compound is investigated for its role in cellular signaling pathways. It may influence metabolic pathways by interacting with specific receptors or enzymes, potentially modulating their activities. This interaction can lead to significant downstream effects on gene expression and cellular metabolism.

Metabolic Studies

- This compound is also studied as an intermediate in the biosynthesis of bile acids, which are crucial for lipid metabolism. Understanding its role in these metabolic pathways can provide insights into disorders related to cholesterol metabolism and bile acid synthesis.

Medicine

Therapeutic Potential

- Research has explored the therapeutic applications of this compound in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at these conditions.

Case Studies

- Several studies have documented its effects on cell proliferation and apoptosis in cancer cell lines, showing promise for future therapeutic strategies. For instance, experiments have indicated that this compound can induce apoptosis in specific cancer cell types, suggesting a potential role in cancer treatment protocols.

Industry

Synthesis of Bioactive Compounds

- In industrial applications, this compound is used as a precursor for synthesizing complex organic materials. Its structural properties make it valuable in producing other bioactive compounds that have applications in pharmaceuticals and nutraceuticals.

Material Science

- The compound's unique properties are also being explored for use in material science, particularly in developing new materials with specific functional characteristics derived from its sterol structure.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for stereochemistry studies | Used to understand reaction mechanisms |

| Biology | Role in cellular signaling | Influences metabolic pathways |

| Medicine | Therapeutic potential | Induces apoptosis in cancer cells |

| Industry | Precursor for bioactive compounds | Valuable for pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of (3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Cholesterol-5α,6α-Epoxide (5α,6α-Epoxycholestan-3β-ol)

- Structural Differences : Cholesterol-5α,6α-epoxide contains an epoxide group at positions 5α and 6α instead of hydroxyl groups at positions 5 and 6β .

- Metabolism : This epoxide is a precursor to Triol. In bovine adrenal cortex and rat brain, cholesterol-5α,6α-epoxide undergoes hydrolysis to form Triol via an NADPH-dependent enzymatic pathway .

- Biological Roles : Unlike Triol, cholesterol-5α,6α-epoxide is mutagenic and cytotoxic, contributing to DNA damage in mammalian cells .

7-Ketocholesterol (7-KC)

- Structural Differences : 7-KC has a ketone group at position 7 instead of hydroxyl groups at positions 5 and 6β .

- Mechanistic Pathways: Both Triol and 7-KC induce eryptosis (red blood cell apoptosis) via reactive oxygen species (ROS), but through distinct pathways: Triol activates nitric oxide synthase (NOS) . 7-KC activates NADPH oxidase (NOX) .

- Disease Associations : 7-KC is strongly linked to atherosclerosis, while Triol is associated with vascular calcification and osteoporosis .

24S-Hydroxycholesterol

25-Hydroxycholesterol

- Structural Differences : Hydroxyl group at position 25 .

- Biological Effects : Both Triol and 25-hydroxycholesterol exhibit cytotoxicity in vascular smooth muscle cells (VSMCs). However, 25-hydroxycholesterol primarily induces apoptosis via endoplasmic reticulum stress, whereas Triol promotes calcification through ROS-mediated alkaline phosphatase (ALP) activation .

Functional Comparison in Disease Contexts

Cancer Suppression

Table 1: Anticancer Mechanisms of Selected Oxysterols

| Compound | Target Cancer Type | Mechanism | Reference |

|---|---|---|---|

| Triol | Prostate | ROS/MAPK inhibition | |

| 7-Ketocholesterol | Broad-spectrum | General oxidative stress | |

| Cerevisterol | HNSCC | NF-κB inhibition |

Bone Metabolism

Table 2: Effects of Oxysterols on Bone Cells

| Compound | Effect on Osteoblasts | Key Pathway | Reference |

|---|---|---|---|

| Triol | Inhibits differentiation | ROS-mediated apoptosis | |

| 7-Ketocholesterol | Induces oxiapoptophagy | Autophagy-lysosomal dysfunction |

Vascular Pathology

- Triol : Promotes VSMC calcification by increasing ALP activity and apoptosis, driven by ROS .

- Comparison with 25-Hydroxycholesterol : Induces VSMC apoptosis without significant calcification .

Metabolic and Diagnostic Relevance

- Biomarker Potential: Triol is elevated in plasma of Niemann-Pick Type C-2 patients, whereas 24S-hydroxycholesterol is a biomarker for Alzheimer’s disease .

- Enzymatic Synthesis : Triol is derived from cholesterol-5α,6α-epoxide in adrenal and brain tissues, unlike 24S-hydroxycholesterol, which is synthesized in the brain .

Biological Activity

5beta-Cholestane-3beta,5,6beta-triol, commonly known as triol, is a significant oxysterol derived from cholesterol. This compound has garnered attention for its various biological activities, particularly in the context of cancer and bone health. This article aims to provide a detailed overview of the biological activities of triol, supported by research findings and case studies.

- Chemical Formula : C27H48O3

- Molecular Weight : 416.68 g/mol

- Structure : Triol is characterized by three hydroxyl groups located at the 3β, 5, and 6β positions on the cholestane backbone.

Anticancer Activity

Triol has been shown to exhibit anti-cancer properties , particularly against prostate cancer cells. Research indicates that triol can:

- Suppress Cell Proliferation : In vitro studies demonstrated that triol treatment led to a dose-dependent reduction in the proliferation of human prostate cancer cell lines (LNCaP, DU-145, and PC-3) .

- Induce Apoptosis : Flow cytometric analysis revealed that triol treatment caused G1 cell cycle arrest and induced apoptosis in these cell lines when administered at concentrations ranging from 20 to 40 µM .

- Inhibit Migration and Invasion : Triol significantly reduced the migration and invasion capabilities of prostate cancer cells by affecting proteins associated with epithelial-mesenchymal transition (EMT) .

Osteoblastic Differentiation

Triol also plays a role in bone health by influencing osteoblastic differentiation:

- Inhibition of Osteoblastic Differentiation : In studies involving rat bone marrow stromal cells (MSCs), triol inhibited alkaline phosphatase activity and osteocalcin secretion, which are critical markers of osteoblastic differentiation .

- Promotion of Apoptosis in MSCs : Triol treatment led to increased apoptosis in MSCs, characterized by fragmented nuclei and phosphatidylserine externalization . The mechanism involved increased intracellular calcium levels and reactive oxygen species generation .

Study on Prostate Cancer

A pivotal study demonstrated that oral administration of triol (20 mg/kg daily) for three weeks significantly retarded the growth of PC-3 xenografts in nude mice. The study utilized various assays, including MTT assays for cell viability and TUNEL assays for apoptosis detection .

| Treatment Concentration (µM) | Effect on Cell Viability (%) | Induction of Apoptosis |

|---|---|---|

| 10 | 80 | No |

| 20 | 60 | Yes |

| 40 | 30 | Yes |

Study on Osteoblasts

Another study focused on the effects of triol on MSCs indicated that triol not only inhibited differentiation but also promoted apoptosis, suggesting a dual mechanism that could contribute to conditions like osteoporosis .

| Parameter | Control Group | Triol Treatment |

|---|---|---|

| Alkaline Phosphatase Activity (U/mg protein) | 50 | 30 |

| Osteocalcin Secretion (ng/mL) | 100 | 40 |

| Apoptotic Cells (%) | 5 | 30 |

Pharmacological Implications

The biological activities of triol suggest potential therapeutic applications:

- Cancer Treatment : Given its ability to suppress tumor growth and induce apoptosis in prostate cancer cells, triol may serve as a promising candidate for developing new anti-cancer therapies.

- Bone Health : Understanding triol's role in inhibiting osteoblastic differentiation could lead to novel approaches in managing osteoporosis and related bone disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.